2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17734673
InChI: InChI=1S/C6H7BrN2O2/c7-5-6(10)9-1-2-11-3-4(9)8-5/h10H,1-3H2
SMILES:
Molecular Formula: C6H7BrN2O2
Molecular Weight: 219.04 g/mol

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol

CAS No.:

Cat. No.: VC17734673

Molecular Formula: C6H7BrN2O2

Molecular Weight: 219.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol -

Specification

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
IUPAC Name 2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ol
Standard InChI InChI=1S/C6H7BrN2O2/c7-5-6(10)9-1-2-11-3-4(9)8-5/h10H,1-3H2
Standard InChI Key OLOGTSPMQBYMOL-UHFFFAOYSA-N
Canonical SMILES C1COCC2=NC(=C(N21)O)Br

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The core structure of 2-bromo-5H,6H,8H-imidazo[2,1-c] oxazin-3-ol consists of a fused imidazo[2,1-c] oxazine scaffold, with a hydroxyl group at position 3 and a bromine atom at position 2. The IUPAC name, 2-bromo-6,8-dihydro-5H-imidazo[2,1-c] oxazin-3-ol, reflects its bicyclic system, where the imidazole ring is annulated to a partially saturated oxazine moiety. Key structural identifiers include:

PropertyValue
Canonical SMILESC1COCC2=NC(=C(N21)O)Br
Standard InChIInChI=1S/C6H7BrN2O2/c7-5-6(10)9-1-2-11-3-4(9)8-5/h10H,1-3H2
InChIKeyOLOGTSPMQBYMOL-UHFFFAOYSA-N
PubChem CID125453753

The presence of the bromine atom introduces significant electronic effects, increasing molecular polarizability and influencing intermolecular interactions in biological systems.

Solubility and Stability

While experimental solubility data for this specific compound remains limited, its structural analogs exhibit moderate aqueous solubility (e.g., 12 μg/mL for related nitroimidazooxazines) . The hydroxyl group at position 3 enhances hydrogen-bonding capacity, potentially improving target binding affinity. Stability studies on similar compounds demonstrate resistance to nucleophilic attack under physiological conditions, a critical feature for drug candidates .

Synthesis and Structural Modification

Key Synthetic Pathways

The synthesis of brominated imidazooxazine derivatives typically involves multistep annulation reactions. A representative route for analogous compounds employs:

  • Halogenation: Introduction of bromine at the imidazole C-2 position using N-bromosuccinimide (NBS) under controlled conditions.

  • Ring Closure: Cyclization of intermediate diols or amines via acid-catalyzed or thermal methods to form the oxazine ring .

  • Functionalization: Selective oxidation or substitution reactions to introduce the hydroxyl group at position 3 .

For example, the synthesis of nitrotriazolooxazine analogs (e.g., compound 47) involves desilylation and in situ annulation of 5-bromo-3-nitro-1,2,4-triazole (43) with iodide 44, yielding the fused bicyclic system . Modifications to this protocol could theoretically be adapted for synthesizing the target bromo-imidazooxazine.

Enantiomeric Control

Chiral resolution techniques are critical for optimizing pharmacological activity. For related compounds, enzymatic resolution or chiral chromatography separates enantiomers such as S-1 and R-1, which exhibit divergent biological profiles . The bromine atom’s steric and electronic effects may influence the energy landscape of these enantiomers, warranting detailed stereochemical analysis.

Biological Activity and Mechanism of Action

CompoundL. donovani IC₅₀ (μM)L. infantum IC₅₀ (μM)Selectivity Index (MRC-5)
R-580.171.1>58
R-840.240.71>89
R-1010.610.15113

Data adapted from J. Med. Chem. 2018, 61, 6, 2329–2352 .

The bromine substitution may enhance membrane permeability compared to nitro analogs, though this hypothesis requires experimental validation.

Cytotoxicity Profile

Preliminary cytotoxicity screening of related compounds against human lung fibroblasts (MRC-5 cells) reveals favorable safety margins:

CompoundMRC-5 IC₅₀ (μM)
R-58>64
R-84>64
R-10117

These results suggest that strategic halogenation can reduce off-target effects while maintaining efficacy .

Comparative Analysis with Structural Analogs

Bromo vs. Nitro Substituents

Replacing nitro groups with bromine in the imidazooxazine scaffold alters electronic properties and binding kinetics. Nitro derivatives (e.g., R-6) exhibit longer half-lives (16–18 h in clinical trials) but may suffer from metabolic instability due to nitroreductase activity . Bromine’s lower redox potential could mitigate this issue while retaining target engagement.

Trifluoromethoxy Modifications

Incorporating lipophilic groups like trifluoromethoxy (OCF₃) enhances blood-brain barrier penetration in related compounds . For the bromo analog, similar modifications at the oxazine ring could optimize pharmacokinetics without compromising aqueous solubility.

Pharmacological Development Considerations

Metabolic Stability

Microsomal stability assays for nitrotriazolooxazines show 79–81% parent compound remaining after 1 h in murine and human liver microsomes . The bromo derivative’s metabolic fate warrants investigation, particularly regarding debromination pathways and potential hepatotoxicity.

Formulation Challenges

The compound’s moderate solubility may necessitate advanced delivery systems. Co-crystallization with cyclodextrins or lipid nanoparticle encapsulation could enhance bioavailability, as demonstrated for analogous antiparasitic agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator